5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. The pyrazolo[1,5-a]pyrimidine framework is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One efficient method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to form 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to yield the desired pyrazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally benign and efficient synthetic routes, such as ultrasound irradiation in aqueous media, has been reported to provide high yields and operational simplicity .
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyrimidine scaffold.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it may act as an inhibitor of membrane-bound pyrophosphatases, which are essential for the survival of certain protozoan parasites .
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A pyrazolo[1,5-a]pyrimidine derivative used as a sedative and hypnotic agent.
Indiplon: Another pyrazolo[1,5-a]pyrimidine derivative with similar pharmacological properties.
Ocinaplon: A compound with anxiolytic properties, also containing the pyrazolo[1,5-a]pyrimidine nucleus.
Uniqueness
5,7-Bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives. Its potential as an anti-inflammatory and anticancer agent sets it apart from other compounds in this class .
Properties
Molecular Formula |
C26H21N3O2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5,7-bis(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H21N3O2/c1-30-21-12-8-19(9-13-21)23-16-25(20-10-14-22(31-2)15-11-20)29-26(27-23)17-24(28-29)18-6-4-3-5-7-18/h3-17H,1-2H3 |
InChI Key |
PWAIOTDWSQMXGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=CC(=NN23)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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